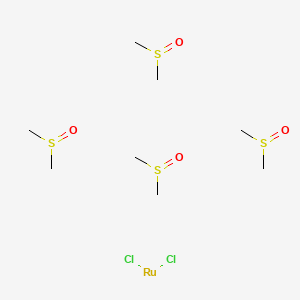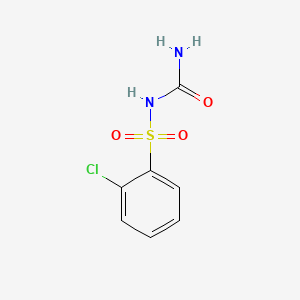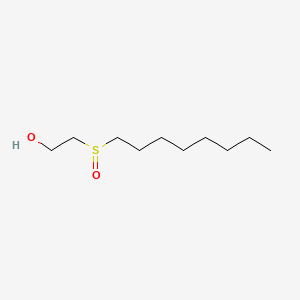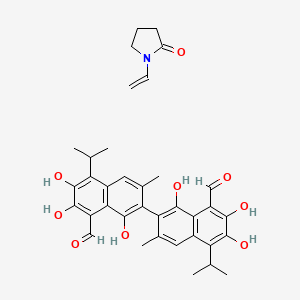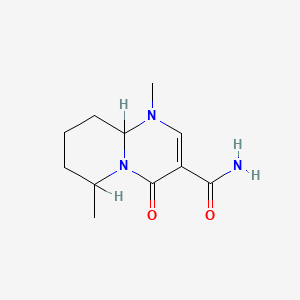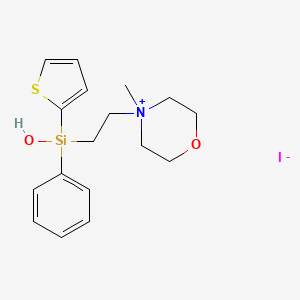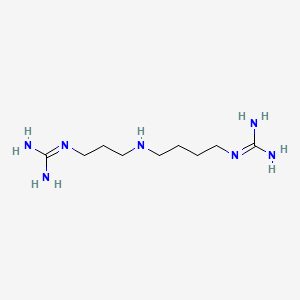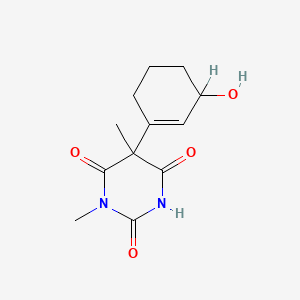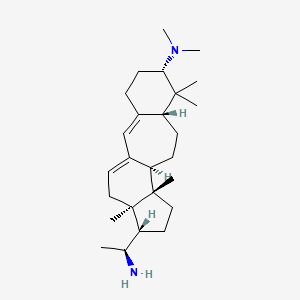
Buxamine E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buxamine E is a steroid alkaloid.
Wissenschaftliche Forschungsanwendungen
Phytochemical Studies
Buxamine E is a steroidal alkaloid found in the roots of Buxus sempervirens. Phytochemical studies on Buxus sempervirens have led to the isolation of various steroidal alkaloids, including this compound, which have demonstrated significant phytotoxic activity against Lemna minor (Atta-ur-rahman et al., 1997).
Enzyme Inhibitory and Anti-fungal Activities
Triterpenoidal alkaloids from Buxus species, including this compound, have shown moderate to weak inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These compounds also exhibit modest anti-fungal activities against Candida albicans (Ata et al., 2010).
Structural Characterization
This compound, along with other alkaloids, has been structurally characterized through spectroscopic analysis. These findings contribute to a deeper understanding of the chemical composition of Buxus sempervirens and its related species (Stauffacher, 1964).
Antiprotozoal and Anticancer Potential
Recent research has shown that Buxus sempervirens extracts, containing compounds like this compound, exhibit antiprotozoal activity against Plasmodium falciparum, suggesting potential for malaria treatment. Additionally, Buxus sempervirens has demonstrated antiproliferative effects on melanoma, colorectal carcinoma, and prostate cancer cells, indicating its possible use in cancer therapy (Althaus et al., 2014; Volpe et al., 2023).
Biogenetic Significance
The presence of this compound in Buxus plants highlights its biogenetic significance, especially given the unique structural features such as the cyclopropane ring common in many Buxus alkaloids. This insight is crucial for understanding the biosynthesis and evolution of steroidal alkaloids in plants (Atta-ur-rahman et al., 1993).
Eigenschaften
CAS-Nummer |
14317-17-0 |
|---|---|
Molekularformel |
C26H44N2 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
(6S,8R,11R,12S,15S,16R)-15-[(1S)-1-aminoethyl]-N,N,7,7,12,16-hexamethyltetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dien-6-amine |
InChI |
InChI=1S/C26H44N2/c1-17(27)20-13-15-26(5)22-10-9-21-18(16-19(22)12-14-25(20,26)4)8-11-23(28(6)7)24(21,2)3/h12,16-17,20-23H,8-11,13-15,27H2,1-7H3/t17-,20+,21+,22+,23-,25+,26-/m0/s1 |
InChI-Schlüssel |
UVGUDMTZIJXYDY-XSWJKVCQSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4C(=C3)CC[C@@H](C4(C)C)N(C)C)C)C)N |
SMILES |
CC(C1CCC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)N |
Kanonische SMILES |
CC(C1CCC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



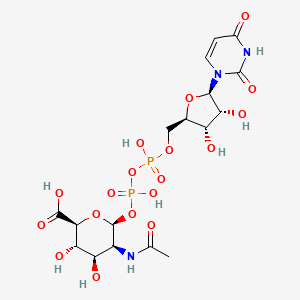
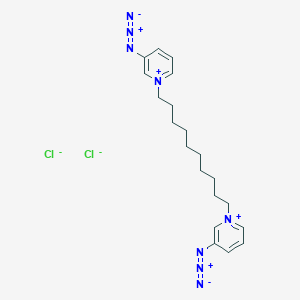

![1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1209187.png)

